Ethyl 5-bromo-2-fluoropentanoate
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Overview
Description
Ethyl 5-bromo-2-fluoropentanoate is an organic compound with the molecular formula C7H12BrFO2 It is a derivative of pentanoic acid, where the hydrogen atoms at the 5th and 2nd positions are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-fluoropentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the halogenation of ethyl pentanoate. In this process, ethyl pentanoate is treated with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. This method requires careful control of reaction conditions to avoid over-halogenation or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoropentanoate undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (for halogen exchange) and organometallic reagents (for carbon-carbon bond formation).
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Reduction Reactions: : The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Oxidation Reactions: : The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, organometallic reagents (e.g., Grignard reagents) in ether or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of new halogenated or alkylated derivatives.
Reduction: Formation of 5-bromo-2-fluoropentanol.
Oxidation: Formation of 5-bromo-2-fluoropentanoic acid or other oxidized products.
Scientific Research Applications
Ethyl 5-bromo-2-fluoropentanoate has several applications in scientific research:
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Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules. Its unique bromine and fluorine substituents make it valuable for creating diverse chemical libraries.
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Pharmaceuticals: : The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features can be exploited to design molecules with specific biological activities.
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Material Science: : this compound is used in the synthesis of functional materials, such as polymers and liquid crystals, where its halogenated structure imparts desirable properties.
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Biological Studies: : The compound is employed in biochemical research to study enzyme interactions and metabolic pathways involving halogenated substrates.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluoropentanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its halogenated structure may interact with enzymes or receptors, influencing their activity.
For example, in enzyme-catalyzed reactions, the bromine and fluorine atoms can participate in halogen bonding or other non-covalent interactions, affecting the enzyme’s binding affinity and catalytic efficiency. Additionally, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 5-bromo-2-fluoropentanoate can be compared with other halogenated esters, such as ethyl 5-chloro-2-fluoropentanoate and ethyl 5-iodo-2-fluoropentanoate. These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.
Similar Compounds
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Ethyl 5-chloro-2-fluoropentanoate: : Similar structure with a chlorine atom instead of bromine. It may exhibit different reactivity in substitution and reduction reactions due to the different halogen properties.
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Ethyl 5-iodo-2-fluoropentanoate: : Contains an iodine atom instead of bromine. Iodine’s larger atomic size and lower electronegativity can lead to distinct chemical behavior compared to bromine.
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Ethyl 5-bromo-2-chloropentanoate: : Another related compound with both bromine and chlorine substituents. It can be used to study the combined effects of different halogens on chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique halogenated structure allows for diverse chemical reactions and applications in organic synthesis, pharmaceuticals, material science, and biological research. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific endeavors.
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrFO2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGSEEWZZFGTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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